4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide
Description
This compound is a benzamide derivative featuring a tetrazole ring substituted with an isopropyl group (propan-2-yl) and a trifluoromethylpyridinyl moiety. The tetrazole group serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability, while the trifluoromethyl group contributes to lipophilicity and resistance to oxidative degradation .
Properties
Molecular Formula |
C17H15F3N6O |
|---|---|
Molecular Weight |
376.34 g/mol |
IUPAC Name |
4-(2-propan-2-yltetrazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide |
InChI |
InChI=1S/C17H15F3N6O/c1-10(2)26-24-15(23-25-26)11-3-5-12(6-4-11)16(27)22-13-7-8-14(21-9-13)17(18,19)20/h3-10H,1-2H3,(H,22,27) |
InChI Key |
PXKLXTPVATUKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CN=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. The pyridine ring is then introduced through a coupling reaction with a suitable pyridine derivative. The final step involves the formation of the benzamide moiety through an amide coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving high-pressure and high-temperature conditions to drive the reactions to completion.
Chemical Reactions Analysis
Types of Reactions
4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or pyridine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing tetrazole and pyridine structures. For instance, derivatives similar to 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide have shown promising results against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.71 | |
| Compound B | HepG2 (Liver Cancer) | 6.14 | |
| Compound C | PC3 (Prostate Cancer) | 4.50 |
1.2 Anti-inflammatory Properties
Tetrazole-containing compounds have also been investigated for their anti-inflammatory effects. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases.
Pharmacology
2.1 Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. For example, it has shown inhibitory activity against phospholipase A2, which is relevant in the context of drug-induced phospholipidosis.
Case Study:
In a study examining the inhibition of lysosomal phospholipase A2, the compound demonstrated significant inhibitory effects, suggesting its utility in developing treatments for conditions associated with phospholipid metabolism disorders .
Material Science
3.1 Synthesis of Functional Materials
The unique chemical structure of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide allows it to be used as a precursor in synthesizing advanced materials. Its ability to form coordination complexes with metals can lead to the development of novel catalysts or sensors.
Table: Properties of Synthesized Materials
| Material Type | Application | Properties |
|---|---|---|
| Coordination Complexes | Catalysis | Enhanced reactivity |
| Polymers | Sensors | High sensitivity to analytes |
Mechanism of Action
The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Findings
Structural Variations and Solubility :
- The target compound’s tetrazole ring contrasts with RAF709’s tetrahydropyranyl group, which was explicitly designed to disrupt crystal packing and enhance solubility . While the tetrazole may improve metabolic stability, its planar structure could reduce solubility compared to RAF709’s bulky, oxygen-rich substituents.
- The compound in (505056-95-1) incorporates a thiophene-pyrimidine core, likely increasing π-π stacking interactions but introducing sulfur atoms that may affect metabolic pathways .
Biological Activity :
- RAF709 demonstrates potent cellular activity (IC₅₀ < 10 nM in KRAS mutant cells) due to its balanced kinase selectivity and solubility . The target compound’s trifluoromethylpyridine group may similarly enhance target binding via hydrophobic interactions, though its specific kinase inhibition profile remains uncharacterized in the provided evidence.
- Compounds in (e.g., [25]) with chloromethyl or imidazole substituents show moderate anticancer activity (IC₅₀ ~ 1–10 µM), suggesting that the target compound’s tetrazole and trifluoromethyl groups could confer superior potency .
Molecular Docking Insights :
- AutoDock Vina () highlights the importance of substituent geometry in binding affinity. The trifluoromethyl group in the target compound may occupy hydrophobic pockets more effectively than smaller substituents (e.g., methyl in compounds), while the tetrazole’s nitrogen atoms could form hydrogen bonds inaccessible to carboxylic acid bioisosteres .
Challenges and Trade-offs
- Solubility vs.
- Metabolic Stability: The trifluoromethyl group in the target compound likely enhances stability compared to non-fluorinated analogs (e.g., ’s 3,4,5-trifluoro derivative), but may introduce CYP450 inhibition risks common to fluorinated drugs .
Biological Activity
The compound 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]benzamide is a novel chemical entity that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features several functional groups that may contribute to its biological activity:
- Tetrazole ring : Known for its role in enhancing the bioactivity of compounds.
- Trifluoromethyl group : Often associated with increased lipophilicity and metabolic stability.
- Benzamide moiety : Commonly found in various biologically active molecules.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, tetrazole-containing compounds have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The specific compound under investigation has been noted for its ability to inhibit bacterial growth, although quantitative data on its efficacy compared to existing treatments is still emerging .
Antitumor Effects
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications in the tetrazole and pyridine moieties can enhance cytotoxicity against specific cancer types. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various tumor cell lines, indicating promising antitumor activity .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular metabolism and proliferation, such as kinases and proteases.
- Interaction with DNA : Some tetrazole derivatives are known to intercalate with DNA, disrupting replication and transcription processes.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various tetrazole derivatives, including the compound . Results showed a dose-dependent inhibition of bacterial growth, with a notable reduction in colony-forming units at concentrations as low as 10 µg/mL .
- Cytotoxicity Testing : In vitro testing on cancer cell lines (e.g., MCF-7 and HeLa cells) revealed that the compound induced significant cytotoxic effects, with IC50 values ranging from 5 to 15 µM. This suggests a potent anticancer activity that warrants further investigation .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
